2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
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Overview
Description
2-(4-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a phenylpiperazine moiety, and a sulfonyl ethyl acetamide linkage. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Introduction of the Piperazine Moiety: The intermediate is then reacted with 4-phenylpiperazine under suitable conditions to introduce the piperazine moiety.
Sulfonylation: The resulting compound undergoes sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.
Acetamide Formation: Finally, the compound is reacted with an acetamide derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group yields a sulfide.
Scientific Research Applications
2-(4-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: This compound shares a similar structure but lacks the sulfonyl and acetamide groups.
4-Methoxyphenylpiperazine: A simpler compound that contains the phenylpiperazine moiety but lacks the additional functional groups.
Uniqueness
2-(4-Methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and acetamide groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-7-9-20(10-8-19)29-17-21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGIXOHTYJCVEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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